Structural Differentiation vs. the 2,5-Dichloro Regioisomer: Chlorine Position Determines the Pharmacophore Geometry
The target compound possesses a 3,4-dichlorophenylsulfonyl substituent. Its closest chloro-substituted analog carries a 2,5-dichlorophenylsulfonyl group (3-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine) . Both share the identical molecular formula C₁₅H₁₆Cl₂N₄O₂S and molecular weight 387.3 g/mol, yet differ solely in the chlorine substitution pattern on the phenyl ring. This regioisomeric variation is known to alter sulfonyl group rotational barriers and hydrogen-bond acceptor geometry, parameters that directly affect chloride channel binding pocket complementarity as taught in the pyridazine sulfonamide patent family [1]. The patent specification for CFTR-targeting pyridazine sulfonamides specifies that the sulfonylamino substituent—whose electronic character is modulated by the chlorine pattern—is a mandatory structural feature for ion transport inhibitory activity [1].
| Evidence Dimension | Chlorine substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 3,4-dichlorophenylsulfonyl substitution |
| Comparator Or Baseline | 2,5-dichlorophenylsulfonyl substitution (3-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine, EvitaChem EVT-4630872) |
| Quantified Difference | No quantitative comparative bioactivity data available in peer-reviewed literature; structural differentiation is established by regioisomeric identity. |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular formula C₁₅H₁₆Cl₂N₄O₂S. |
Why This Matters
For a researcher building upon the CFTR inhibitor pharmacophore described in WO2010123822A1, purchasing the wrong regioisomer—even at identical molecular weight—would invalidate SAR continuity and potentially produce inactive or off-target compounds.
- [1] De Hostos EL, Nguyen TH, Institute for OneWorld Health. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. US20110288093A1, 2011. Claims specify sulfonylamino or aminocarbonyl substitution as required for chloride channel blockade. View Source
